Boc-methylglycine-C2-bromine

PROTAC synthesis Targeted protein degradation Linker chemistry

PROTAC development requires precise linker functionality to enable ternary complex formation. Generic Boc-sarcosine lacks the reactive bromoethyl handle needed for E3 ligase conjugation. Boc-methylglycine-C2-bromine (CAS: 1198592-36-7) solves this with: - Terminal bromoethyl handle for direct conjugation to CRBN/VHL ligands - Documented use in SMARCA2 degrader-24 (HY-169275) synthesis - Solid, stable Boc-protected building block compatible with automated parallel synthesis platforms Ideal for researchers targeting SMARCA2 in SMARCA4-deficient cancers.

Molecular Formula C9H18BrNO2
Molecular Weight 252.15 g/mol
Cat. No. B15544217
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBoc-methylglycine-C2-bromine
Molecular FormulaC9H18BrNO2
Molecular Weight252.15 g/mol
Structural Identifiers
InChIInChI=1S/C9H18BrNO2/c1-9(2,3)13-8(12)7-11(4)6-5-10/h5-7H2,1-4H3
InChIKeyHLXLIDVAWNXGDN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Boc-methylglycine-C2-bromine PROTAC Linker Overview


Boc-methylglycine-C2-bromine (CAS: 1198592-36-7) is a PROTAC (PROteolysis TArgeting Chimera) linker. It is a bifunctional building block containing a Boc-protected N-methylglycine moiety and a reactive bromoethyl handle . This compound is specifically employed to conjugate a ligand for a protein of interest (POI) to an E3 ubiquitin ligase ligand, enabling the formation of PROTACs for targeted protein degradation . Its primary documented application is in the synthesis of PROTAC SMARCA2 degrader-24 (HY-169275) .

Boc-methylglycine-C2-bromine vs. Generic Boc-Amino Acids


In PROTAC design, the linker is not an inert spacer; its composition and length directly influence ternary complex formation, degradation efficiency, and target selectivity [1]. Generic Boc-protected amino acids like Boc-sarcosine (Boc-N-methylglycine, CAS: 13734-36-6) lack the terminal reactive group required for conjugation to the E3 ligase ligand . Substituting Boc-methylglycine-C2-bromine with a simple Boc-sarcosine would eliminate the crucial bromoethyl handle, rendering the assembly of a complete PROTAC impossible without additional synthetic steps. Conversely, using a structurally dissimilar linker (e.g., a PEG chain) would alter the spatial relationship between the POI and E3 ligase ligands, a parameter known to drastically affect degradation potency [2]. Therefore, procurement decisions must be based on the specific chemical functionality of the linker, as direct substitution with in-class analogs results in non-functional or sub-optimal PROTACs.

Boc-methylglycine-C2-bromine Procurement Evidence


Terminal Bromoethyl Group Requirement

Boc-methylglycine-C2-bromine contains a reactive bromoethyl group essential for conjugating to an E3 ligase ligand. Its direct structural precursor, Boc-sarcosine (Boc-N-methylglycine, CAS 13734-36-6), lacks this halogen . The presence of the bromoethyl moiety enables direct nucleophilic substitution or cross-coupling, a necessary step for assembling the heterobifunctional PROTAC molecule .

PROTAC synthesis Targeted protein degradation Linker chemistry

C2 Spacer and SMARCA2 Degradation Potency

The ethyl linker (C2) in Boc-methylglycine-C2-bromine contributes to the overall spatial arrangement in the final PROTAC. When incorporated into PROTAC SMARCA2 degrader-24, the resulting molecule achieves a DC50 of less than 0.1 µM for SMARCA2 degradation in HeLa cells . This potency is contingent on the specific linker composition; general literature indicates that linker length and flexibility are critical determinants of PROTAC efficacy, with optimal lengths often falling within a defined range [1].

PROTAC SMARCA2 DC50 Linker length

Documented in SMARCA2 Degrader-24 Synthesis

Boc-methylglycine-C2-bromine is explicitly cited as a building block for the synthesis of PROTAC SMARCA2 degrader-24 . This bifunctional compound is disclosed in patent WO2021252666 as a modulator of SMARCA2 (BRM) for targeted ubiquitination and degradation [1]. In contrast, many commercial PROTAC linkers are listed for general purposes without specific, validated examples of their use in potent, patented degraders.

PROTAC SMARCA2 Patent Bifunctional degrader

Bromine vs. Chlorine Leaving Group

The bromine atom in the bromoethyl group of Boc-methylglycine-C2-bromine is a superior leaving group compared to chlorine in SN2 reactions [1]. The general reactivity order for halides in nucleophilic substitution is I > Br > Cl > F [1]. While direct comparative data for this specific compound versus its chloro-analog (Boc-methylglycine-C2-chlorine) is not available in public literature, this class-level principle allows for the inference that the bromine derivative will undergo conjugation reactions more readily under milder conditions, potentially leading to higher yields and shorter reaction times.

Nucleophilic substitution Leaving group Synthetic efficiency

Boc-methylglycine-C2-bromine Primary Applications


SMARCA2-Targeting PROTAC Synthesis

Based on its direct use in PROTAC SMARCA2 degrader-24, this linker is most valuable for researchers developing heterobifunctional degraders targeting the SMARCA2 (BRM) bromodomain . This is particularly relevant in the context of SMARCA4-deficient cancers, where SMARCA2 is a synthetic lethal target [1]. Using this specific linker provides a proven path to generating potent and selective degraders .

E3 Ligase Linker Conjugation Exploration

The bromoethyl group serves as a versatile handle for conjugating the Boc-protected amino acid fragment to a variety of E3 ligase ligands (e.g., CRBN, VHL) . Its documented success with a CRBN-based PROTAC [2] suggests its utility in early-stage medicinal chemistry campaigns focused on optimizing linker composition for other protein targets.

Diverse PROTAC Library Construction

As a stable, solid Boc-protected building block, Boc-methylglycine-C2-bromine can be incorporated into automated or parallel synthesis platforms to generate focused libraries of PROTACs with varying linker lengths and compositions . The data from SMARCA2 degrader-24 provides a valuable reference point for structure-activity relationship (SAR) studies .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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